1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene chemical properties
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene chemical properties
Executive Summary
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is a highly specialized, tetra-substituted aromatic intermediate utilized primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors targeting the FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor) pathways.[1] Its unique substitution pattern—featuring a sterically demanding ortho-fluoro/ethoxy motif alongside a reactive aryl bromide—makes it a critical scaffold for structure-activity relationship (SAR) studies aimed at optimizing metabolic stability and binding affinity.
This guide details the physicochemical properties, synthesis protocols, and reactivity profile of this compound, serving as a definitive reference for medicinal chemists and process development scientists.
Chemical Identity & Physicochemical Properties[2][3][4]
The molecule is characterized by a crowded 1,2,3,4-substitution pattern on the benzene ring. The presence of the fluorine atom at the 2-position, flanked by electron-donating alkoxy groups, imparts unique electronic properties that influence both its chemical reactivity and the biological activity of downstream products.
Table 1: Key Chemical Data
| Property | Specification / Value |
| IUPAC Name | 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene |
| Molecular Formula | C₁₅H₁₄BrFO₂ |
| Molecular Weight | 325.18 g/mol |
| CAS Number | Not widely listed (Proprietary Intermediate) |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | ~4.2 (High Lipophilicity) |
| Melting Point | 68–72 °C (Predicted based on analogs) |
| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc, Toluene |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthesis & Production Protocols
The synthesis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene typically proceeds via a linear sequence starting from a fluorophenol precursor. The most robust route involves the selective bromination of the electron-rich phenol followed by benzyl protection.
Core Synthesis Workflow
The following protocol is designed for gram-scale preparation with high regioselectivity.
Step 1: Regioselective Bromination
Objective: Install the bromine atom at the para-position relative to the hydroxyl group.
-
Precursor: 3-Ethoxy-2-fluorophenol.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Mechanism: Electrophilic aromatic substitution (SEAr). The -OH and -OEt groups direct ortho/para. The 2-Fluoro position blocks one ortho site. The 4-position (para to OH) is the most nucleophilic and sterically accessible site.
Protocol:
-
Dissolve 3-ethoxy-2-fluorophenol (1.0 eq) in MeCN (10 mL/g) at 0 °C.
-
Add NBS (1.05 eq) portion-wise over 30 minutes to control the exotherm.
-
Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of starting material.
-
Workup: Quench with saturated
, extract with EtOAc, wash with brine, dry over , and concentrate. -
Yield: ~85–90% of 4-bromo-3-ethoxy-2-fluorophenol .
Step 2: Benzyl Protection
Objective: Protect the phenol as a benzyl ether to prevent interference in subsequent cross-coupling reactions.
-
Reagents: Benzyl bromide (BnBr), Potassium Carbonate (
), DMF.
Protocol:
-
Dissolve the phenol intermediate (1.0 eq) in anhydrous DMF (5 mL/g).
-
Add
(2.0 eq) and stir for 15 minutes. -
Add Benzyl bromide (1.2 eq) dropwise.
-
Heat the mixture to 60 °C for 4 hours.
-
Workup: Pour into ice-water. The product typically precipitates. Filter the solid, wash with water, and recrystallize from Ethanol/Hexane if necessary.
-
Yield: ~90–95%.
Visual Synthesis Map
Caption: Step-wise synthesis pathway from commercially available fluorophenols to the target benzyl ether.
Reactivity Profile & Applications
The utility of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene lies in its orthogonal reactivity . The molecule possesses three distinct functional handles:
-
Aryl Bromide (C-Br): The primary site for C-C or C-N bond formation.
-
Benzyl Ether (C-OBn): A robust protecting group that can be removed late-stage to reveal a phenol.
-
Fluoro-Ethoxy Core: A stable structural motif that modulates lipophilicity and metabolic stability.
Key Transformations
A. Suzuki-Miyaura Cross-Coupling
The sterically crowded nature of the bromine (flanked by ethoxy) requires active catalyst systems.
-
Catalyst:
or Pd-XPhos G3. -
Conditions: Boronic acid (1.5 eq),
(3.0 eq), Dioxane/Water, 90 °C. -
Application: Synthesis of biaryl kinase inhibitors.
B. Lithium-Halogen Exchange
The bromine can be exchanged for lithium to generate a nucleophile.
-
Reagent:
-BuLi or -BuLi in THF at -78 °C. -
Electrophiles: Aldehydes, Ketones, or Isocyanates.
-
Note: The ortho-fluoro group can facilitate ortho-lithiation if the bromine is not present, but with the C-Br bond, the exchange is faster and chemoselective at -78 °C.
C. Hydrogenolytic Deprotection
Removal of the benzyl group reveals the phenol, often the final step in drug synthesis.
-
Conditions:
(1 atm), 10% Pd/C, MeOH/EtOAc. -
Selectivity: Care must be taken not to reduce the aryl bromide (hydrodehalogenation). If the bromine is still present, use
or at -78 °C instead of hydrogenolysis.
Functionalization Logic Map
Caption: Strategic functionalization map highlighting the three primary divergent pathways.
Handling & Safety Protocols
As a halogenated aromatic ether, this compound requires standard laboratory safety precautions.
-
Hazards:
-
Skin/Eye Irritant: The benzyl bromide precursor is a potent lachrymator; the final product is a mild irritant.
-
Environmental: Halogenated aromatics are persistent; do not dispose of down the drain.
-
-
Storage Stability:
-
Stable at room temperature for short periods.
-
Long-term storage at 4 °C is recommended to prevent slow hydrolysis or oxidation of the ether linkage.
-
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
Synthesis of Fluorinated Phenols: Organic Syntheses, Coll. Vol. 2, p. 297 (1943); Vol. 13, p. 46 (1933). (General methodology for fluorinated aromatic synthesis).
-
Bromination of Electron-Rich Aromatics: Journal of Organic Chemistry, 1938, 3, 347.[2] (Classic protocols for regioselective bromination).
-
Kinase Inhibitor Scaffolds (Patent): WO2025078808A1. "Novel Compounds for Treating Proliferative Diseases." (Describes the 4-bromo-3-ethoxy-2-fluoro-benzoic acid analog, validating the scaffold's utility).
- Benzyl Protection Standards:Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P.G.M. (Standard reference for benzyl ether stability and cleavage).
